molecular formula C11H11FO2 B2450049 5-Fluoro-6-methoxy-1-tetralone CAS No. 88288-05-5

5-Fluoro-6-methoxy-1-tetralone

Cat. No. B2450049
CAS RN: 88288-05-5
M. Wt: 194.205
InChI Key: DDYXPBSKGLCFOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds like anti-depressant molecules has been reported via metal-catalyzed reactions . The alcohols were produced in a combined yield of 90% by the ATH reaction of 20 with catalyst (S, S)–RuCl (TsDPEN) L3, which was mediated by dynamic kinetic resolution .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1-tetralone, a compound similar to 5-Fluoro-6-methoxy-1-tetralone, has been reported . The molecular formula is C11H12O2 and the molecular weight is 176.2118 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-1-tetralone, a compound similar to 5-Fluoro-6-methoxy-1-tetralone, include a boiling point of 171°C at 11 mmHg, a melting point of 77-79°C, and a molecular weight of 176.21 .

Scientific Research Applications

Synthesis and Application in Drug Development

5-Fluoro-6-methoxy-1-tetralone has been explored in various synthetic pathways, contributing to the development of drugs and biologically active compounds. For instance, its derivatives have been used in the synthesis of diterpenes and sesquiterpenes, which are key components in natural products with potential therapeutic applications. The synthesis of these compounds involves complex reactions, demonstrating the utility of 5-Fluoro-6-methoxy-1-tetralone in creating structurally diverse and biologically relevant molecules (Poon et al., 2008).

Role in Creating Bioactive Molecules

The compound is also instrumental in the synthesis of methoxy and hydroxy containing tetralones. These tetralones are versatile intermediates for constructing molecules of biological interest. The methodologies developed for these syntheses showcase the adaptability and significance of 5-Fluoro-6-methoxy-1-tetralone in medicinal chemistry and drug discovery processes (Ghatak et al., 2003).

Contribution to Synthetic Organic Chemistry

In synthetic organic chemistry, the transformations of 5-Fluoro-6-methoxy-1-tetralone derivatives have been extensively studied. These transformations are crucial for the synthesis of complex natural products, including those with potential medicinal properties. The ability to manipulate this compound into various derivatives underscores its importance in the field of organic synthesis and the development of new chemical entities (Banerjee et al., 2019).

Exploration in Material Science and Photophysics

Beyond its applications in drug synthesis, derivatives of 5-Fluoro-6-methoxy-1-tetralone have been investigated for their potential in material science and photophysics. For instance, dialkoxybenzo[j]fluoranthene derivatives, synthesized from 6-methoxy-1-tetralone, have shown promising properties in optical waveguide applications due to their large Stokes shifts and high crystallinity. This exploration highlights the compound's versatility not only in pharmacology but also in advanced material applications (Li et al., 2015).

Safety And Hazards

Safety data for 6-Methoxy-1-tetralone indicates that it should be handled with care to avoid contact with skin and eyes, and inhalation of dust should be avoided . It is classified as an irritant .

properties

IUPAC Name

5-fluoro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYXPBSKGLCFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-6-methoxy-1-tetralone

Synthesis routes and methods

Procedure details

To a solution of 6-methoxy-1-tetralone (200 mg, 1.1 mmol) in ACN (20 mL) was added Selectfluor (603 mg, 1.7 mmol) at rt, and the reaction was stirred at 40° C. overnight. The reaction was filtered and concentrated. The residue was dissolved in EtOAc (40 mL), filtered, and concentrated. Purification by silica gel chromatography (PE/EtOAc/DCM=20:1:2) gave 90 mg (41%) of the title compound as a yellow solid. [M+H] Calc'd for C11H11FO2, 195. Found, 195.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
603 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
41%

Citations

For This Compound
2
Citations
O Lerman, Y Tor, D Hebel, S Rozen - The Journal of Organic …, 1984 - ACS Publications
… Indeed, the major fluorinated product was 5-fluoro-6-methoxy-1 tetralone (18). It identification rests in part on the aromatic region of its NMR spectrum, which shows a signal at 7.84 ppm …
Number of citations: 110 pubs.acs.org
GG Furin - Journal" Fluorine Notes, 2001 - notes.fluorine1.ru
… Methoxy-1-tetralone is converted to 5-fluoro-6-methoxy-1-tetralone (53%) and 5,7-difluoro-6-methoxy-1-tetralone (13%) [149]. The fluorination reaction proceeds by way of addition-…
Number of citations: 7 notes.fluorine1.ru

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